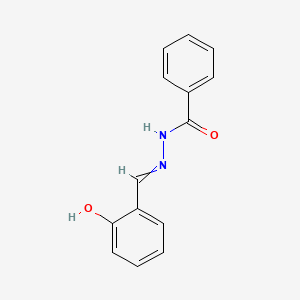
Salicylidene benzhydrazide
Übersicht
Beschreibung
Salicylidene benzhydrazide, also known as this compound, is a useful research compound. Its molecular formula is C14H12N2O2 and its molecular weight is 240.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Salicylidene benzhydrazide and its derivatives exhibit a range of biological activities, making them valuable in medicinal chemistry:
- Antimicrobial Activity : Research indicates that this compound derivatives show promising antibacterial properties. For instance, studies have demonstrated their effectiveness against various Gram-positive and Gram-negative bacteria, with zones of inhibition comparable to established antibiotics such as ampicillin . The structure-activity relationship (SAR) analysis has revealed that modifications in the hydrazone moiety can enhance antimicrobial efficacy, suggesting potential for development as new antibacterial agents .
- Enzyme Inhibition : this compound has been investigated as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to neurodegenerative diseases like Alzheimer's. Certain derivatives exhibit selective inhibition of these enzymes, indicating their potential as therapeutic agents for cognitive disorders .
Biochemical Applications
- Laccase Inhibition : The compound has been studied for its ability to inhibit laccase, an enzyme involved in oxidative processes. The presence of the salicylic aldehyde fragment in hydrazone derivatives enhances their binding affinity to the enzyme's active site, making them useful in controlling enzymatic reactions in various biochemical applications .
- Iron Chelation : this compound derivatives have shown promise as iron chelators, which can protect against oxidative stress by sequestering excess iron in biological systems. This property is particularly relevant in conditions characterized by iron overload .
Analytical Chemistry
- Fluorescent Probes : this compound has been incorporated into fluorescent probes for detecting metal ions such as copper(II). These probes exhibit significant changes in fluorescence upon metal binding, allowing for sensitive detection in biological and environmental samples . This application highlights the versatility of this compound in developing analytical tools for monitoring metal ion concentrations.
Case Studies
Eigenschaften
IUPAC Name |
N-[(2-hydroxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c17-13-9-5-4-8-12(13)10-15-16-14(18)11-6-2-1-3-7-11/h1-10,17H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKIWEDKDZPIULI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954115 | |
| Record name | N-[(2-Hydroxyphenyl)methylidene]benzenecarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3232-37-9 | |
| Record name | N-[(2-Hydroxyphenyl)methylidene]benzenecarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














